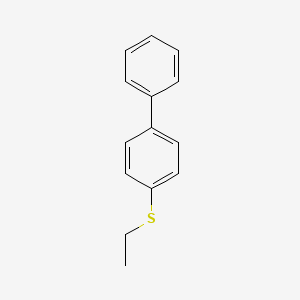

4-(Ethylthio)biphenyl

Description

4-(Ethylthio)biphenyl (C₁₄H₁₄S) is a sulfur-containing biphenyl derivative characterized by an ethylthio (-S-CH₂CH₃) substituent at the para position of one benzene ring. It is synthesized via a palladium-catalyzed C–S cross-coupling reaction between 4-bromobiphenyl and sodium ethanethiolate, achieving a high yield of 91% under mild conditions (40°C, 5 hours) . The compound is isolated as a white solid with a molecular weight of 218.08 g/mol (HRMS confirmed) and a retention factor (Rf) of 0.25 on silica gel chromatography using pentane as the eluent . Its structure confers unique electronic and steric properties, making it relevant in materials science and organic synthesis.

Properties

IUPAC Name |

1-ethylsulfanyl-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELCDFRYXZMNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylthio)biphenyl typically involves the reaction of biphenyl with ethylthiol in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, which provides a high yield of the desired product under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring efficient and cost-effective synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylthio)biphenyl undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethylbiphenyl.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4-(Ethylthio)biphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a ligand in biochemical assays.

Medicine: Research is ongoing to investigate its potential therapeutic properties.

Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)biphenyl involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Pathways involving electrophilic aromatic substitution and oxidation-reduction reactions are particularly relevant .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 4-(ethylthio)biphenyl but differ in substituents or symmetry:

Physicochemical Properties

- Solubility: this compound is nonpolar due to the ethylthio group, favoring solubility in pentane . 4-Phenylphenol exhibits moderate water solubility (via -OH group) , while 4-acetylbiphenyl is soluble in polar aprotic solvents (e.g., DMSO) .

- Thermal Stability :

- Electronic Effects :

- Sulfur’s electron-donating nature in this compound may enhance charge transport compared to electron-withdrawing groups (e.g., acetyl in 4-acetylbiphenyl) .

Biological Activity

4-(Ethylthio)biphenyl is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethylthio group attached to a biphenyl structure. The molecular formula is , with a molecular weight of approximately 206.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄S |

| Molecular Weight | 206.30 g/mol |

| Structural Formula | Structural Formula |

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The ethylthio group can enhance the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, affecting signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth.

- Case Study : In vitro tests demonstrated that concentrations as low as 50 µg/mL effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to reduce pro-inflammatory cytokine production in cell cultures.

- Case Study : An in vitro study on human macrophage cells indicated that treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) levels, suggesting potential applications in managing inflammatory diseases.

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of this compound must be considered. Research indicates that compounds containing sulfur groups can induce oxidative stress at high concentrations.

| Toxicity Aspect | Observations |

|---|---|

| Free Radical Production | Elevated levels observed in renal cells |

| Cellular Damage | Induction of morphological changes in cultures |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.